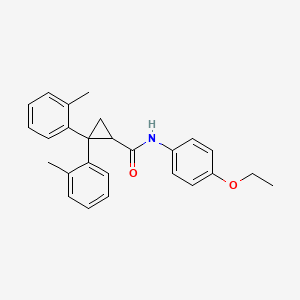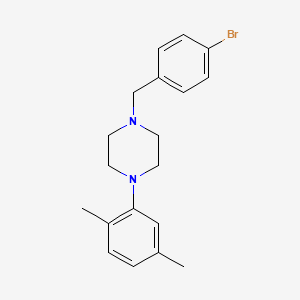
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, also known as O-1918, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It was first synthesized in 2001 and has been studied extensively for its potential therapeutic applications. O-1918 has shown to have a unique mechanism of action that is different from other cannabinoids and has been found to have beneficial effects in various studies.
Mechanism of Action
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has a unique mechanism of action that is different from other cannabinoids. It has been found to activate the transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in the regulation of various physiological processes such as pain sensation, inflammation, and thermoregulation. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to selectively activate the TRPV1 channels without activating the cannabinoid receptors, which are responsible for the psychoactive effects of other cannabinoids.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the growth and proliferation of various cancer cells. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have a potential role in the regulation of glucose and lipid metabolism and has been found to improve insulin sensitivity in animal models of obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been found to have a unique mechanism of action that is different from other cannabinoids, which makes it a valuable tool for studying the TRPV1 channels. However, there are also limitations to using N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in lab experiments. Its effects may not be generalizable to other cannabinoids, and it may not accurately reflect the effects of endogenous cannabinoids.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects and to elucidate the underlying mechanisms. Another potential direction is to investigate its potential role in the treatment of metabolic disorders and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in humans.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide involves the reaction of 4-ethoxyphenylmagnesium bromide with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid chloride in the presence of a catalyst. The reaction yields N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide as a white solid with a purity of over 95%.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-nociceptive, and anti-cancer effects. It has also been found to have a potential role in the treatment of obesity, metabolic disorders, and neurological disorders.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-4-29-21-15-13-20(14-16-21)27-25(28)24-17-26(24,22-11-7-5-9-18(22)2)23-12-8-6-10-19(23)3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCKLCYORFJRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5038713.png)

![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)


![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5038755.png)

![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)